molecular formula C24H19NO3 B2844960 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid CAS No. 400079-73-4

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2844960
CAS No.: 400079-73-4
M. Wt: 369.42
InChI Key: ZYXXNMXGVHGDGN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a phenyl group at position 2, and a 2,3-dimethylphenoxy substituent at position 3 of the quinoline core. Its synthesis typically involves multi-step reactions, including Vilsmeier and nucleophilic substitution methods, as observed in analogous quinoline derivatives . Spectroscopic techniques such as NMR, FT-IR, and UV-Vis are critical for structural validation .

Properties

IUPAC Name

3-(2,3-dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-15-9-8-14-20(16(15)2)28-23-21(24(26)27)18-12-6-7-13-19(18)25-22(23)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXXNMXGVHGDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. The reaction typically involves the coupling of 2,3-dimethylphenol with 2-chloroquinoline-4-carboxylic acid in the presence of a copper catalyst and a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the realm of antibacterial and anticancer properties. Research indicates that quinoline derivatives, including 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid, can interact with bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This interaction suggests potential as an antibacterial agent against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antibacterial Properties

A study evaluating the antibacterial activity of related quinoline derivatives demonstrated significant efficacy against several bacterial strains. The synthesized compounds were tested using the agar diffusion method against Staphylococcus aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. Results indicated that structural modifications enhanced antibacterial activity .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against MRSA
This compoundModerateHighModerate
Compound 5aHighHighModerate
Compound 5bModerateLowHigh

Anticancer Potential

The compound's structural features also suggest potential anticancer properties. Quinoline derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression. In vitro studies have shown that certain derivatives can selectively inhibit HDACs and exhibit antiproliferative effects on cancer cell lines .

Industrial Applications

Beyond its biological implications, this compound has potential applications in industrial chemistry. It can serve as a ligand in the synthesis of novel metal complexes for catalytic processes. For instance, its derivatives have been explored in the context of Ru-catalyzed asymmetric transfer hydrogenation reactions.

Case Studies and Research Findings

Several studies highlight the compound's applications:

  • Antibacterial Evaluation : A comprehensive evaluation of quinoline derivatives showed that modifications could enhance binding affinity to bacterial targets, suggesting pathways for developing new antibacterial agents .
  • Anticancer Studies : Research focused on HDAC inhibitors demonstrated that introducing the phenylquinoline structure into drug candidates could significantly improve their anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties/Applications Reference
3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid 2-phenyl, 3-(2,3-dimethylphenoxy), 4-carboxylic acid Potential anti-mycobacterial activity; synthesized via nucleophilic substitution .
2-Phenylquinoline-4-carboxylic acid 2-phenyl, 4-carboxylic acid Banned/restricted in some regions; baseline structure for derivatives .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Solid (m.p. 223–225°C); synthesized via Pd-catalyzed cross-coupling; potential bioactivity .
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2-(4-chlorophenyl), 3-sulfanyl-(4-methoxyphenyl), 4-carboxylic acid Higher molecular weight (421.9 g/mol); sulfanyl group may enhance lipophilicity .
3-Acetoxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 3-acetoxy, 6-methyl, 2-(4-methylphenyl), 4-carboxylic acid Acetoxy group increases metabolic stability; synthesized in 82% yield via optimized routes .
2-Phenyl-N-(3-pyridinyl)-4-quinolinecarboxamide 2-phenyl, 4-carboxamide (3-pyridinyl) Carboxamide vs. carboxylic acid alters solubility and receptor binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,3-dimethylphenoxy group in the target compound enhances lipophilicity compared to polar substituents like sulfanyl or carboxamide groups .
  • Thermal Stability: Melting points vary significantly; e.g., compound 4k melts at 223–225°C, whereas ester derivatives (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate) have lower melting points (~72°C) .
  • Bioactivity: Anti-mycobacterial activity is implied for phenoxy-substituted quinolines, as seen in structurally related piperazine derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target compound 399.43 (estimated) Not reported Carboxylic acid, dimethylphenoxy
4k 390.85 223–225 Amino, chlorophenyl, methoxyphenyl
2-(4-Chlorophenyl)-... 421.9 Not reported Sulfanyl, methoxyphenyl
3-Acetoxy-6-methyl... 335.36 Not reported Acetoxy, methylphenyl

Biological Activity

3-(2,3-Dimethylphenoxy)-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of quinoline carboxylic acids, characterized by a quinoline ring system substituted with a phenyl group and a dimethylphenoxy group. Its molecular structure can be represented as follows:

C20H19NO3\text{C}_{20}\text{H}_{19}\text{N}\text{O}_3

This structure is significant as it influences the compound's interaction with biological targets, impacting its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation and apoptosis, which are critical pathways in cancer development. Specifically, it has been suggested that the compound may act as a histone deacetylase (HDAC) inhibitor, similar to other derivatives within the quinoline family, thereby modulating gene expression and leading to antitumor effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A series of studies have evaluated its efficacy against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate to high activity
Bacillus subtilisHigh activity
Escherichia coliVariable activity
Pseudomonas aeruginosaWeak inhibition
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate activity

In vitro assays have shown that structural modifications of the quinoline backbone can enhance antibacterial activity, with certain derivatives demonstrating potent effects against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that it exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting significant anticancer activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis and cell cycle arrest has been documented. For instance, studies have shown that it can lead to G1 phase arrest in cancer cells, promoting programmed cell death through oxidative stress mechanisms .

Case Studies and Research Findings

  • Study on HDAC Inhibition : A study synthesized various derivatives of quinoline-4-carboxylic acid and assessed their HDAC inhibitory activities. The findings revealed that certain derivatives could effectively inhibit HDACs, suggesting a potential pathway for anticancer therapy .
  • Antibacterial Evaluation : In another investigation focusing on antibacterial properties, the synthesized compounds were compared against standard antibiotics like ampicillin. The results indicated that some derivatives had comparable or superior antibacterial activity against resistant strains .

Q & A

Advanced Question

  • pH-dependent stability : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identifies acid-labile functional groups (e.g., ester linkages) .
  • Oxidative stress tests : Exposure to H₂O₂ or cytochrome P450 enzymes assesses metabolic degradation pathways .
  • Accelerated stability studies : Thermal gravimetric analysis (TGA) monitors decomposition temperatures (>200°C for quinoline derivatives) .

What analytical techniques quantify trace impurities in bulk samples?

Advanced Question

  • HPLC-DAD/UV : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities with LOD < 0.1% .
  • ICP-MS : Detects heavy metal catalysts (e.g., Pd, Cu) below ppm levels .
  • X-ray crystallography : Single-crystal analysis confirms regiochemistry and rules out polymorphic contaminants .

How are computational methods integrated to predict physicochemical properties?

Advanced Question

  • LogP calculation : Software like MarvinSketch estimates lipophilicity (experimental logP ~3.2), guiding formulation design .
  • pKa prediction : QSAR models (e.g., ACD/Labs) determine ionization states (carboxylic acid pKa ~4.5) for solubility studies .
  • Molecular dynamics : Simulations assess membrane permeability in lipid bilayers .

What protocols ensure safe handling and disposal in laboratory settings?

Basic Question

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Waste management : Neutralization with NaHCO₃ followed by incineration (for organic residues) or EPA-approved disposal .
  • Spill control : Absorbent materials (e.g., vermiculite) contain spills, followed by ethanol/water decontamination .

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